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Compound of Interest

Compound Name: Dimaprit

Cat. No.: B188742 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dimaprit, a synthetic isothiourea analogue of histamine, is a widely utilized tool in

pharmacological research due to its agonistic activity at the histamine H2 receptor.

Understanding its specificity is paramount for the accurate interpretation of experimental results

in complex biological systems. This guide provides an objective comparison of Dimaprit's
performance against the endogenous ligand, histamine, and another common synthetic

agonist, amthamine, supported by experimental data.

Comparative Pharmacological Data
The specificity of a receptor agonist is determined by its relative affinity and potency for its

intended target versus other potential off-target sites. The following tables summarize the

available quantitative data for Dimaprit and its key alternatives.

Table 1: Comparative Binding Affinity (Ki) at Histamine
Receptors
A comprehensive analysis of binding affinities (Ki) across all four histamine receptor subtypes

provides a direct measure of selectivity. While a complete dataset from a single study is not

available, the following table compiles data from various sources. Lower Ki values indicate

higher binding affinity.
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Compound H1 Receptor Ki H2 Receptor Ki H3 Receptor Ki H4 Receptor Ki

Dimaprit

>10,000 nM

(very low affinity)

[1]

44 µM[2]

Moderate Affinity

(Acts as an

agonist/antagoni

st)[3][4]

Moderate

Agonist[3]

Histamine ~µM range[5] ~µM range[5] ~nM range[5] ~nM range[5]

Amthamine
Devoid of

activity[6]
High Affinity

Devoid of

activity[6]

Data not

available

Note: The lack of standardized, directly comparable Ki values across all receptor subtypes for

these compounds is a limitation in the current literature.

Table 2: Comparative Functional Potency (EC50/pD2)
and Relative Activity
Functional assays measuring the physiological response to agonist binding, such as cAMP

production or muscle contraction, provide insights into the potency and efficacy of these

compounds.
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Compound Parameter Value Tissue/System

Dimaprit EC50 3.6 µM

Human H2 Receptor

(CHO-K1 cells, cAMP

assay)[2]

pD2 ~5.17
Guinea-pig papillary

muscle[7]

Relative Activity 17.5% (vs. Histamine) Rat Uterus[1]

Relative Activity 71% (vs. Histamine)
Guinea-pig right

atrium[1]

Histamine EC50 0.92 µM

Human H2 Receptor

(CHO-K1 cells, cAMP

assay)[2]

pD2 ~6.17
Guinea-pig papillary

muscle[7]

Relative Activity 100% (Reference) -

Amthamine EC50 18.9 µM
Rat isolated gastric

fundus[6]

pD2 6.72

Spontaneously

beating guinea-pig

atria[1]

Potency
~10x higher than

Dimaprit

Guinea-pig cardiac

preparations[1]

Table 3: Off-Target Activity Profile
Beyond histamine receptors, some agonists exhibit activity at other molecular targets, which is

a critical consideration for experimental design.
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Compound Off-Target Parameter Value

Dimaprit
Neuronal Nitric Oxide

Synthase (nNOS)
IC50 49 µM[8]

Key Observations
On-Target Potency: Histamine is generally the most potent agonist at the H2 receptor,

followed by amthamine, and then Dimaprit.[1][6][7]

H2 Receptor Selectivity: Amthamine is reported to be a highly selective H2 receptor agonist,

devoid of significant activity at H1 and H3 receptors.[6] Dimaprit exhibits high selectivity for

the H2 receptor over the H1 receptor but shows activity at the H3 and H4 receptors.[1][3][4]

Off-Target Effects of Dimaprit: A significant off-target effect of Dimaprit is the inhibition of

neuronal nitric oxide synthase (nNOS), which occurs within a similar concentration range as

its H2 receptor agonist activity.[8] This dual activity necessitates careful experimental

controls to dissect the effects of H2 receptor activation from those of nNOS inhibition.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Canonical signaling pathway of the Histamine H2 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b188742?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/871093/
https://pubmed.ncbi.nlm.nih.gov/871093/
https://m.youtube.com/watch?v=oXwAadOUTMI
https://resources.tocris.com/pdfs/literature/reviews/histamine-review-2019-web.pdf
https://pubmed.ncbi.nlm.nih.gov/7688057/
https://pubmed.ncbi.nlm.nih.gov/7688057/
https://pubmed.ncbi.nlm.nih.gov/7688057/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10589313/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10589313/
https://pubmed.ncbi.nlm.nih.gov/8377843/
https://pubmed.ncbi.nlm.nih.gov/8377843/
https://www.benchchem.com/pdf/Dimaprit_Dihydrochloride_vs_Histamine_A_Comparative_Analysis_of_Activity_at_the_H2_Receptor.pdf
https://www.researchgate.net/publication/5692390_A_study_of_antagonist_affinities_for_the_human_histamine_H2_receptor
https://www.benchchem.com/product/b188742#assessing-the-specificity-of-dimaprit-in-complex-biological-systems
https://www.benchchem.com/product/b188742#assessing-the-specificity-of-dimaprit-in-complex-biological-systems
https://www.benchchem.com/product/b188742#assessing-the-specificity-of-dimaprit-in-complex-biological-systems
https://www.benchchem.com/product/b188742#assessing-the-specificity-of-dimaprit-in-complex-biological-systems
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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